molecular formula C12H18BrN3 B12581153 1-(Propan-2-yl)-3-[(pyridin-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium bromide CAS No. 468081-82-5

1-(Propan-2-yl)-3-[(pyridin-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium bromide

Cat. No.: B12581153
CAS No.: 468081-82-5
M. Wt: 284.20 g/mol
InChI Key: BRANRJRDVZILPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Propan-2-yl)-3-[(pyridin-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium bromide is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of both pyridine and imidazole rings in its structure makes it a versatile compound with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Propan-2-yl)-3-[(pyridin-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the reaction of 2-(chloromethyl)pyridine with 1-(propan-2-yl)-2,3-dihydro-1H-imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrobromic acid to obtain the bromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-yl)-3-[(pyridin-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.

Major Products

    Oxidation: Oxidized derivatives of the imidazole and pyridine rings.

    Reduction: Reduced forms of the imidazole and pyridine rings.

    Substitution: Halogenated or otherwise substituted derivatives of the pyridine ring.

Scientific Research Applications

1-(Propan-2-yl)-3-[(pyridin-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)-3-[(pyridin-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Propan-2-yl)-3-[(pyridin-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride
  • 1-(Propan-2-yl)-3-[(pyridin-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium iodide
  • 1-(Propan-2-yl)-3-[(pyridin-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium sulfate

Uniqueness

1-(Propan-2-yl)-3-[(pyridin-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to its specific bromide counterion, which can influence its solubility, reactivity, and biological activity compared to its chloride, iodide, and sulfate counterparts.

Properties

CAS No.

468081-82-5

Molecular Formula

C12H18BrN3

Molecular Weight

284.20 g/mol

IUPAC Name

2-[(1-propan-2-yl-1,2-dihydroimidazol-1-ium-3-yl)methyl]pyridine;bromide

InChI

InChI=1S/C12H17N3.BrH/c1-11(2)15-8-7-14(10-15)9-12-5-3-4-6-13-12;/h3-8,11H,9-10H2,1-2H3;1H

InChI Key

BRANRJRDVZILPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH+]1CN(C=C1)CC2=CC=CC=N2.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.